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These application notes provide detailed protocols for determining the in vitro susceptibility of

fungi to triazole antifungal agents. The methodologies described are based on established

standards from the Clinical and Laboratory Standards Institute (CLSI) and the European

Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and

comparability of results.

Introduction
Triazoles are a cornerstone in the management of invasive fungal infections. However, the

emergence of resistance necessitates accurate and reliable susceptibility testing to guide

clinical decision-making and support the development of new antifungal agents. This document

outlines the principles and step-by-step procedures for the most commonly used methods:

broth microdilution, disk diffusion, and agar-based screening.

Key Methodologies
Two primary standardized methods for in vitro antifungal susceptibility testing are the broth

microdilution and disk diffusion assays.[1] Both the CLSI and EUCAST have developed

detailed protocols for these methods to ensure inter-laboratory reproducibility.[2][3][4][5]
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The broth microdilution method is considered the gold standard for determining the Minimum

Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of

the drug that inhibits the visible growth of a microorganism after a specified incubation period.

[6]

Experimental Protocol: Broth Microdilution (Adapted from CLSI M27/M38 and EUCAST E.Def

7.3.2/9.3.2)

a. Inoculum Preparation:

Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar)

and incubate at 35°C for 24-48 hours for yeasts or longer for molds to ensure purity and

viability.[7]

Prepare a suspension of fungal colonies in sterile saline or distilled water.[7]

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds

to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, a conidial suspension is

prepared and counted using a hemocytometer to achieve a specific concentration.

Further dilute the standardized suspension in the test medium (RPMI 1640) to achieve the

final desired inoculum concentration in the microdilution plate. The final inoculum size differs

between CLSI (0.5-2.5 x 10^3 CFU/mL for yeasts) and EUCAST (1-5 x 10^5 CFU/mL for

yeasts) guidelines.[4][5]

b. Preparation of Antifungal Solutions:

Prepare stock solutions of the triazole agents in a suitable solvent, such as dimethyl

sulfoxide (DMSO).

Perform serial twofold dilutions of the antifungal agents in the test medium (RPMI 1640 with

L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired

concentration range.[1][6] EUCAST recommends supplementing the RPMI 1640 medium

with 2% glucose.[1][5]

c. Microdilution Plate Preparation and Inoculation:
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Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200

µL.

Include a growth control well (inoculum without antifungal) and a sterility control well

(medium only).

d. Incubation:

Incubate the plates at 35°C.

For yeasts, the incubation period is typically 24 hours.[8] For molds, incubation can range

from 24 to 72 hours, depending on the species and growth rate.[9]

e. Endpoint Determination (MIC Reading):

The MIC is determined as the lowest concentration of the antifungal agent that causes a

significant inhibition of growth compared to the growth control.

For triazoles, the endpoint is typically read as the concentration that produces at least a 50%

reduction in turbidity (for yeasts) or growth (for molds) as determined visually or

spectrophotometrically.[2][10]
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Caption: Workflow of the Broth Microdilution Method.

Disk Diffusion Method
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth

microdilution. It involves placing paper disks impregnated with a specific concentration of an

antifungal agent onto an agar plate inoculated with the test organism. The susceptibility is

determined by measuring the diameter of the zone of growth inhibition around the disk.[1][11]

Experimental Protocol: Disk Diffusion (Adapted from CLSI M44/M51)

a. Inoculum Preparation:

Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard as

described for the broth microdilution method.[1]

b. Agar Plate Inoculation:

Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for

optimal results.[1]

Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of the

agar plate evenly in three directions to ensure confluent growth.[11]

Allow the plate to dry for 3-15 minutes before applying the disks.[1]

c. Application of Antifungal Disks:

Aseptically apply the triazole-impregnated paper disks to the surface of the inoculated agar.

Ensure firm contact between the disk and the agar surface.

If multiple disks are used on the same plate, they should be spaced far enough apart (e.g., at

least 24 mm from center to center) to prevent overlapping of the inhibition zones.[1]

d. Incubation:
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Invert the plates and incubate at 35°C for 20-24 hours for yeasts.[1] Incubation times may be

longer for molds.

e. Measurement and Interpretation:

Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Interpret the results as susceptible, intermediate, or resistant based on established zone

diameter breakpoints for specific fungus-drug combinations.[2]
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Caption: Workflow of the Disk Diffusion Method.

Agar-Based Screening Method
EUCAST has developed an agar-based screening method for the detection of azole resistance

in Aspergillus species.[1][2] This method is useful for rapid screening of a large number of

isolates.

Experimental Protocol: Agar Screening for Azole Resistance (Adapted from EUCAST)

a. Plate Preparation:

Prepare RPMI 1640 agar plates containing specific concentrations of itraconazole (4 µg/mL),

voriconazole (2 µg/mL), and posaconazole (0.5 µg/mL).[1][2]

A drug-free control well or quadrant is also included.[12]

b. Inoculation:
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Prepare a conidial suspension of the Aspergillus isolate.

Inoculate each well or quadrant of the screening plate with the fungal suspension.[12]

c. Incubation:

Incubate the plates at 35-37°C for 48 hours.[12]

d. Interpretation:

Growth in the drug-free control well validates the test.

Growth in any of the wells containing a triazole is indicative of potential resistance.[1][12]

Isolates showing growth on the screening plates should be further tested using a quantitative

method like broth microdilution to confirm resistance and determine the MIC.[12]
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Caption: Logical flow for interpreting agar screening results.

Data Presentation
Table 1: Quality Control (QC) Strains and Expected MIC Ranges (µg/mL) for Triazoles
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QC Strain Antifungal Agent
CLSI Expected MIC
Range

EUCAST Expected
MIC Range

Candida parapsilosis

ATCC 22019
Fluconazole 1.0 - 8.0 0.5 - 4.0

Itraconazole 0.06 - 0.5 0.03 - 0.25

Voriconazole 0.015 - 0.12 0.015 - 0.12

Posaconazole 0.03 - 0.25 0.03 - 0.25

Candida krusei ATCC

6258
Fluconazole 16 - 128 8 - 64

Itraconazole 0.12 - 1.0 0.12 - 1.0

Voriconazole 0.06 - 0.5 0.06 - 0.5

Posaconazole 0.25 - 2.0 0.25 - 2.0

Aspergillus flavus

ATCC 204304
Itraconazole 0.12 - 0.5 0.12 - 0.5

Voriconazole 0.25 - 1.0 0.25 - 1.0

Posaconazole 0.03 - 0.12 0.03 - 0.12

Note: Expected ranges may be updated by CLSI and EUCAST. Refer to the latest

documentation.[9][13][14]

Table 2: Typical MIC Ranges (µg/mL) of Triazoles for Common Fungal Pathogens
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Fungal
Species

Itraconazole Voriconazole Posaconazole Fluconazole

Aspergillus

fumigatus
0.12 - 2 0.25 - 2 0.03 - 0.5 >64

Aspergillus

flavus
0.25 - 1 0.5 - 2 0.06 - 0.5 >64

Aspergillus niger 0.5 - >8 0.5 - 4 0.12 - 1 >64

Aspergillus

terreus
0.5 - 4 0.5 - 2 0.12 - 1 >64

Candida albicans 0.015 - 1 0.007 - 0.5 0.007 - 0.5 0.12 - 8

Candida glabrata 0.12 - >16 0.03 - 8 0.06 - 8 0.5 - >64

Candida

parapsilosis
0.015 - 0.5 0.007 - 0.25 0.015 - 0.5 0.25 - 4

Candida

tropicalis
0.03 - 1 0.015 - 0.5 0.015 - 0.5 0.25 - 8

Cryptococcus

neoformans
0.03 - 0.5 0.015 - 0.25 0.03 - 0.5 1 - 16

Note: These are general ranges and can vary. Local epidemiology and resistance patterns

should be considered.[10][13][15][16][17]

Conclusion
Standardized in vitro antifungal susceptibility testing is crucial for the effective management of

fungal infections and for the surveillance of emerging resistance. The protocols detailed in

these application notes provide a framework for obtaining reliable and reproducible results for

triazole antifungals. Adherence to these standardized methods is essential for generating data

that can be accurately interpreted and compared across different laboratories and studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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